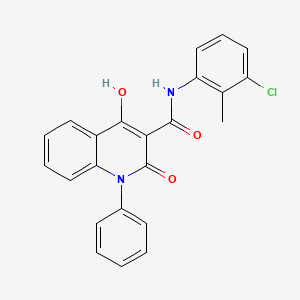

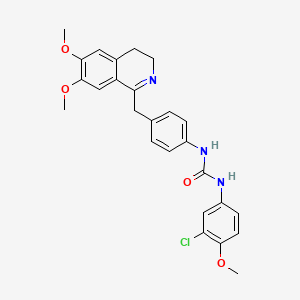

![molecular formula C29H27N3OS B2651942 3-benzyl-2-((4-isopropylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034585-52-7](/img/structure/B2651942.png)

3-benzyl-2-((4-isopropylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolo[3,2-d]pyrimidin-4-one core, followed by various substitution reactions to introduce the benzyl, isopropylbenzylthio, and phenyl groups .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[3,2-d]pyrimidin-4-one core would likely contribute to the rigidity of the molecule, while the benzyl, isopropylbenzylthio, and phenyl substituents would add to its bulkiness .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The pyrrolo[3,2-d]pyrimidin-4-one core might undergo reactions typical of pyrroles and pyrimidinones, while the benzyl, isopropylbenzylthio, and phenyl groups might participate in reactions typical of alkyl and aryl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by its molecular weight and the strength of intermolecular forces .Applications De Recherche Scientifique

Pyrimidine Derivatives in Antimicrobial Activity

Pyrimidine derivatives, similar to the chemical compound , have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities. For instance, a series of pyrimidine derivatives demonstrated considerable efficacy against various bacterial and fungal strains, outperforming standard drugs in some cases (Maddila et al., 2016).

Application in Antitumor Research

Pyrimidine derivatives have also been extensively researched for their antitumor properties. Compounds structurally related to the one have shown significant antiproliferative activity against various cancer cell lines, including liver, colon, and lung cancer. Some derivatives demonstrated higher activity than the standard drugs like doxorubicin (Hafez et al., 2017).

Role in Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) inhibition is a key mechanism in the treatment of cancer and bacterial infections. Pyrimidine derivatives, including the type under discussion, have been synthesized and evaluated as inhibitors of DHFR, showing promising results in inhibiting the growth of tumor cells and pathogens causing opportunistic infections (Gangjee et al., 2007).

Use in Antioxidant Studies

These derivatives have also been explored for their antioxidant properties. Studies have shown that certain pyrimidine derivatives exhibit significant antioxidant activities, with potential applications in combating oxidative stress-related diseases (Akbas et al., 2018).

Application in Aldose Reductase Inhibition

Pyrimidine derivatives have been tested as aldose reductase inhibitors, displaying activity in the micromolar range. These compounds, through their inhibitory action, could be useful in managing complications of diabetes, such as diabetic neuropathy (La Motta et al., 2007).

Synthesis for Pharmaceutical Applications

The synthesis of these compounds is crucial for their pharmaceutical applications. Various synthetic methods have been developed to produce these derivatives efficiently, enhancing their potential use in medicinal chemistry (Brahmachari & Nayek, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-benzyl-7-phenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3OS/c1-20(2)23-15-13-22(14-16-23)19-34-29-31-26-25(24-11-7-4-8-12-24)17-30-27(26)28(33)32(29)18-21-9-5-3-6-10-21/h3-17,20,30H,18-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGBYOIEHIMPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

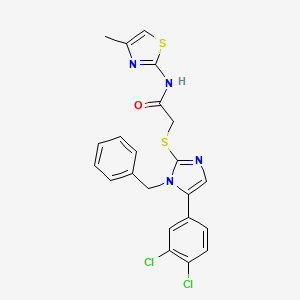

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2651861.png)

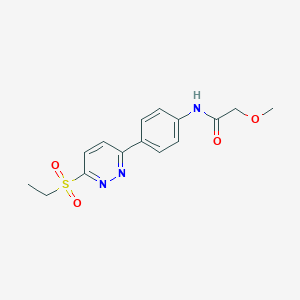

![1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2651869.png)

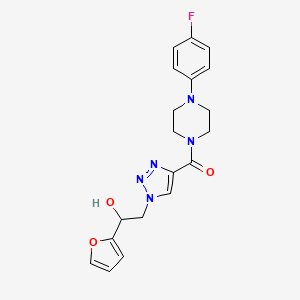

![N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2651871.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2651874.png)

![N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2651875.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2651878.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651879.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2651882.png)